molecular formula C10H8BrN B1344717 5-(Bromomethyl)quinoline CAS No. 1260796-73-3

5-(Bromomethyl)quinoline

Cat. No. B1344717
M. Wt: 222.08 g/mol
InChI Key: YYOXXAVCCOSTGL-UHFFFAOYSA-N
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Description

“5-(Bromomethyl)quinoline” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The molecular formula for “5-(Bromomethyl)quinoline” is C10H8BrN .


Molecular Structure Analysis

The molecular structure of “5-(Bromomethyl)quinoline” consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular weight is 222.08 or 302.993 Da for the hydrobromide form .


Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . The physical and chemical properties of “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

5-(Bromomethyl)quinoline serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, it has been used in the synthesis of ethyl 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo-[3,2-a]quinoline-4-carboxylate, highlighting its role in expanding the structural diversity of quinoline derivatives through bromination reactions (Ukrainets et al., 2007). Similarly, the application of 2,4-bis(halomethyl)quinoline in synthesizing structurally novel quinoline derivatives showcases the versatility of halomethylquinoline building blocks in constructing complex molecules with potential biological activities (Yang Li et al., 2019).

Potential Anticancer Activities

Derivatives of 5-(Bromomethyl)quinoline have been explored for their anticancer properties. The synthesis and evaluation of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, derived from bromomethylquinoline compounds, have shown significant antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Li Wang et al., 2012).

Antibacterial and Antimicrobial Applications

The antimicrobial potential of 5-(Bromomethyl)quinoline derivatives has also been a subject of interest. For example, the synthesis and evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, highlighting their potential as new antimicrobial agents (Hisato Ishikawa et al., 2012).

Chemical Synthesis and Methodological Advances

Methodological advances in the chemical synthesis involving 5-(Bromomethyl)quinoline are evident in the development of novel synthetic routes and applications. The compound has been used in the synthesis of complex molecules through reactions such as the Reformatsky reaction, showcasing its utility in constructing compounds with potential biological and therapeutic activities (J. Michael et al., 2001).

Safety And Hazards

While specific safety and hazard information for “5-(Bromomethyl)quinoline” is not available, general safety data sheets for quinoline derivatives advise avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Quinoline derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used extensively in the treatment of various infections and diseases . The future directions for “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.

properties

IUPAC Name

5-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOXXAVCCOSTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630097
Record name 5-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)quinoline

CAS RN

1260796-73-3
Record name 5-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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